molecular formula C11H13IO4 B13969356 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane CAS No. 954238-25-6

2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane

Cat. No.: B13969356
CAS No.: 954238-25-6
M. Wt: 336.12 g/mol
InChI Key: MKJCBPHDCYOBLO-UHFFFAOYSA-N
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Description

2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H13IO4 It is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane typically involves the reaction of 5-iodo-2,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(2,4-dimethoxy-phenyl)-[1,3]dioxolane.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(5-formyl-2,4-dimethoxy-phenyl)-[1,3]dioxolane or 2-(5-carboxy-2,4-dimethoxy-phenyl)-[1,3]dioxolane.

    Reduction: Formation of 2-(2,4-dimethoxy-phenyl)-[1,3]dioxolane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are evaluated for their efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways, gene expression, or metabolic processes, resulting in specific biological effects. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2,4-dimethoxy-phenyl)-[1,3]dioxolane
  • 2-(5-Chloro-2,4-dimethoxy-phenyl)-[1,3]dioxolane
  • 2-(5-Fluoro-2,4-dimethoxy-phenyl)-[1,3]dioxolane

Uniqueness

2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

954238-25-6

Molecular Formula

C11H13IO4

Molecular Weight

336.12 g/mol

IUPAC Name

2-(5-iodo-2,4-dimethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H13IO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3

InChI Key

MKJCBPHDCYOBLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2OCCO2)I)OC

Origin of Product

United States

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